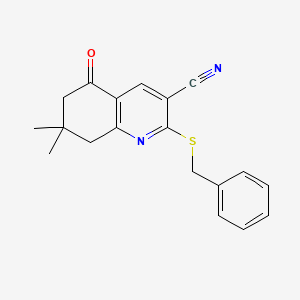

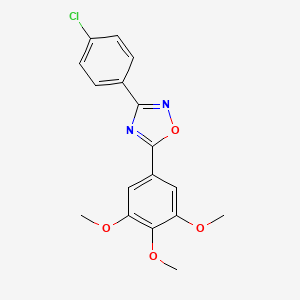

![molecular formula C13H10FN5 B5543557 2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine, also known as FPTP, is a chemical compound that has gained significant attention in scientific research. This compound is a tetrazole-based ligand that has shown potential in various biological applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One study focused on the synthesis and characterization of related compounds, demonstrating their utility in exploring molecular structures and properties through various spectroscopic techniques. For instance, Ershov et al. (2023) synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under specific conditions, with the structure confirmed by NMR, IR, UV–Vis spectroscopy, and X-ray diffraction analysis, among other methods (Ershov et al., 2023).

Photophysical Properties

Another area of interest is the development of materials with unique photophysical properties. Stagni et al. (2008) reported on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, demonstrating a wide span of redox and emission properties influenced by the ancillary tetrazolate ligand (Stagni et al., 2008).

Potential Anticancer Applications

Research into the potential anticancer applications of related compounds has also been conducted. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules exhibiting high antiproliferative activity against various cancer cell lines, suggesting these compounds as promising anticancer agents (Ivasechko et al., 2022).

Material Science Applications

In material science, Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to pyridine derivatives, preparing Ir(III) complexes for use in polymer light-emitting diodes (LEDs), highlighting the role of these compounds in tuning the emission spectra and improving device performance (Cho et al., 2010).

Analytical Chemistry Applications

Yao et al. (2015) conducted a combined experimental and computational study on pyren-2,7-diyl-bridged diruthenium complexes with various terminal ligands, illustrating their use in understanding electronic structures and photophysical properties, which can be applied in sensing and electronic devices (Yao et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-(2-fluorophenyl)tetrazol-2-yl]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5/c14-12-7-2-1-6-11(12)13-16-18-19(17-13)9-10-5-3-4-8-15-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOIUNZABPKEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)